2-Ethoxy-6-methylaniline
Overview
Description
2-Ethoxy-6-methylaniline is a chemical compound with the molecular formula C9H13N . It is a metabolite of herbicides metolachlor, diuron, monuron and its degradation was assessed in laboratory experiments on microbiologically active and sterilized soils .
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions. For instance, the synthesis of 2-allyl-6-methylaniline involves isomerization by the action of potassium hydroxide at 300°C . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a methyl group, and an amino group .Scientific Research Applications
Synthesis and Characterization
- 2-Ethoxy-6-methylaniline is used in the synthesis of complex chemical structures. In one study, it was involved in the synthesis and characterization of certain compounds, analyzed using techniques like single-crystal X-ray diffraction, FT-IR, and UV–Visible spectroscopy (Yıldırım et al., 2016).
Spectroscopic Analysis
- This compound plays a role in spectroscopic studies, where its derivatives are analyzed for their molecular structure and properties using techniques like X-ray diffraction and spectroscopy (Demircioğlu et al., 2019).
Antibacterial Activity
- Research has also explored its use in the synthesis of derivatives that have shown potent antibacterial activity against certain bacteria (Zhi et al., 2005).
Photoelectrochemistry and Spectroscopy
- Studies have been conducted on substituted polyanilines, including this compound, to understand their photoelectrochemical and spectroscopic properties, which are crucial for various applications in materials science (Kilmartin & Wright, 1999).
Imaging Applications
- In medical research, derivatives of this compound are evaluated for their potential as imaging probes in diseases like Alzheimer's, through techniques like positron emission tomography (Cui et al., 2012).
Environmental Degradation Studies
- The compound is also a subject of environmental studies, particularly in understanding the microbial degradation of certain herbicides, where it is identified as a key intermediate (Dong et al., 2015).
Chemically Modified Electrodes
- There is research on the use of this compound for modifying electrodes to enhance their electrochemical response, which is relevant in sensor technology and electrochemistry (Lindino & Bulhões, 1996).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides, which are structurally similar to 2-ethoxy-6-methylaniline, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
2-ethoxy-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXZINXUVCZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541780 | |
Record name | 2-Ethoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53982-02-8 | |
Record name | 2-Ethoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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